Cas no 23530-43-0 (Benzenesulfonamide, N,N-dimethyl-2-nitro-)
Benzenesulfonamide, N,N-dimethyl-2-nitro- Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonamide, N,N-dimethyl-2-nitro-
- N,N-dimethyl-2-nitrobenzenesulfonamide
- 2-Nitro-benzolsulfonsaeure-dimethylamid
- N,N-dimethyl-2-nitro-benzenesulfonamide
- N,N-Dimethyl-nitrobenzol-o-sulfonamid
- N,N-dimethyl-o-nitrobenzenesulphonamide
- BS-22089
- CCG-249305
- AMY4873
- D94619
- N,N-dimethyl-2-nitrobenzene-1-sulfonamide
- 2-nitro-(N,N-dimethyl)phenylsulphonamide
- DTXSID60353564
- STK225248
- MFCD00099101
- 23530-43-0
- URZRWUKJMJVQBP-UHFFFAOYSA-N
- SCHEMBL2061708
- CS-0160406
- CBDivE_001004
- AKOS003239934
- 2-nitro-(N,N-dimethyl)phenyl sulphonamide
- Z45527545
-
- MDL: MFCD00099101
- Inchi: 1S/C8H10N2O4S/c1-9(2)15(13,14)8-6-4-3-5-7(8)10(11)12/h3-6H,1-2H3
- InChI Key: URZRWUKJMJVQBP-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1[N+](=O)[O-])(N(C)C)(=O)=O
Computed Properties
- Exact Mass: 230.03600
- Monoisotopic Mass: 230.03612798g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 328
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 91.6Ų
Experimental Properties
- PSA: 91.58000
- LogP: 2.44910
Benzenesulfonamide, N,N-dimethyl-2-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BJ333-1g |
Benzenesulfonamide, N,N-dimethyl-2-nitro- |
23530-43-0 | 98% | 1g |
195.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BJ333-5g |
Benzenesulfonamide, N,N-dimethyl-2-nitro- |
23530-43-0 | 98% | 5g |
585.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BJ333-20g |
Benzenesulfonamide, N,N-dimethyl-2-nitro- |
23530-43-0 | 98% | 20g |
1874.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BJ333-200mg |
Benzenesulfonamide, N,N-dimethyl-2-nitro- |
23530-43-0 | 98% | 200mg |
55.0CNY | 2021-07-14 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X24095-25g |
N,N-Dimethyl-2-nitrobenzenesulfonamide |
23530-43-0 | 98% | 25g |
¥1510.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X24095-1g |
N,N-Dimethyl-2-nitrobenzenesulfonamide |
23530-43-0 | 98% | 1g |
¥125.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X24095-5g |
N,N-Dimethyl-2-nitrobenzenesulfonamide |
23530-43-0 | 98% | 5g |
¥433.0 | 2024-07-18 | |
| Ambeed | A329017-1g |
N,N-Dimethyl-2-nitrobenzenesulfonamide |
23530-43-0 | 98% | 1g |
$22.0 | 2024-08-03 | |
| Ambeed | A329017-5g |
N,N-Dimethyl-2-nitrobenzenesulfonamide |
23530-43-0 | 98% | 5g |
$72.0 | 2024-08-03 | |
| Ambeed | A329017-25g |
N,N-Dimethyl-2-nitrobenzenesulfonamide |
23530-43-0 | 98% | 25g |
$246.0 | 2024-08-03 |
Benzenesulfonamide, N,N-dimethyl-2-nitro- Suppliers
Benzenesulfonamide, N,N-dimethyl-2-nitro- Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on Benzenesulfonamide, N,N-dimethyl-2-nitro-
Benzenesulfonamide, N,N-dimethyl-2-nitro- (CAS No. 23530-43-0): A Comprehensive Overview in Modern Chemical Research
Benzenesulfonamide, N,N-dimethyl-2-nitro-, identified by its CAS number 23530-43-0, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its nitro and sulfonamide functional groups, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The structural motif of this compound, featuring a nitro-substituted benzene ring connected to a dimethylamino group via a sulfonamide linkage, imparts distinct reactivity and biological potential.
The< strong>benzenesulfonamide core is a well-studied scaffold in medicinal chemistry, known for its role in developing drugs with diverse therapeutic applications. The introduction of a nitro group at the 2-position enhances the electrophilic nature of the aromatic ring, facilitating further functionalization through electrophilic aromatic substitution reactions. This characteristic is particularly useful in constructing more complex molecular architectures, which are often required for achieving high specificity and efficacy in drug design.
In recent years, the< strong>N,N-dimethyl-2-nitrobenzenesulfonamide has been explored as a key intermediate in the synthesis of novel sulfonamide-based therapeutics. Sulfonamides are renowned for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The dimethylation of the amine group enhances the lipophilicity of the compound, improving its cell membrane permeability and thus its bioavailability. This modification is crucial for developing drugs that require efficient absorption and distribution within the body.
One of the most compelling aspects of< strong>Benzenesulfonamide, N,N-dimethyl-2-nitro- is its potential as a precursor in the development of targeted therapies. The nitro group can be selectively reduced to an amino group under mild conditions, allowing for further derivatization into more complex structures. This reactivity has been leveraged in the synthesis of small-molecule inhibitors targeting specific enzymes involved in disease pathways. For instance, researchers have utilized this compound to develop inhibitors of bacterial enzymes that play critical roles in antibiotic resistance mechanisms.
The< strong>CAS No. 23530-43-0 designation ensures that researchers can reliably identify and source this compound for their studies. Its precise chemical identity is crucial for maintaining consistency in experimental protocols and ensuring reproducibility across different research groups. The availability of high-purity samples of this compound has facilitated numerous synthetic and mechanistic studies aimed at understanding its reactivity and potential applications.
Recent advancements in computational chemistry have also highlighted the< strong>Benzenesulfonamide, N,N-dimethyl-2-nitro- as a promising candidate for structure-based drug design. Molecular modeling studies have revealed that this compound can interact with biological targets through multiple non-covalent interactions, including hydrogen bonding and hydrophobic effects. These insights have guided the optimization of lead compounds into potent and selective drug candidates.
The pharmaceutical industry has shown particular interest in< strong>N,N-dimethyl-2-nitrobenzenesulfonamide due to its versatility as a synthetic building block. Its incorporation into drug candidates has led to several clinical candidates that are currently undergoing evaluation for their therapeutic efficacy. These early-stage developments underscore the importance of this compound in advancing drug discovery efforts across multiple therapeutic areas.
In addition to its pharmaceutical applications, this compound has found utility in materials science research. The unique electronic properties conferred by the nitro and sulfonamide groups make it an attractive candidate for designing advanced materials with tailored optical and electronic characteristics. Researchers are exploring its potential use in organic electronics, where such compounds can serve as electron transport materials or light-emitting components.
The synthesis of< strong>Benzenesulfonamide, N,N-dimethyl-2-nitro- involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include nitration of benzene derivatives followed by sulfonation and subsequent amine methylation. Each step requires careful optimization to ensure high yields and purity, which are essential for subsequent applications in drug development or material science.
The environmental impact of< strong>CAS No. 23530-43-0-based compounds is also an area of growing interest. While these compounds offer significant benefits in medicinal chemistry and materials science, their environmental fate must be carefully considered during development. Researchers are investigating sustainable synthetic routes that minimize waste generation and reduce hazardous byproducts, ensuring that these valuable chemicals can be used responsibly.
In conclusion,< strong>Benzenesulfonamide, N,N-dimethyl-2-nitro-, with its CAS number 23530-43-0, represents a fascinating compound with diverse applications across chemical research fields. Its unique structural features make it a versatile intermediate for synthesizing bioactive molecules and advanced materials alike. As research continues to uncover new ways to utilize this compound, it is likely to remain at the forefront of innovation in both pharmaceuticals and materials science.
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